molecular formula C8H11NO3 B1650050 Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate CAS No. 110590-27-7

Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Cat. No.: B1650050
CAS No.: 110590-27-7
M. Wt: 169.18
InChI Key: WHIPJYYEBOTHCD-UHFFFAOYSA-N
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Description

Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is a bicyclic compound featuring a fused oxa (oxygen) and aza (nitrogen) heterocyclic system. Its structure comprises a bicyclo[2.2.2]octene scaffold with an ester group (methyl carboxylate) at position 3 and an oxygen atom at position 2. This compound is of interest in organic synthesis and medicinal chemistry due to its rigid framework, which can serve as a precursor for bioactive molecules or catalysts .

Properties

IUPAC Name

methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-8(10)9-6-2-4-7(12-9)5-3-6/h2,4,6-7H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIPJYYEBOTHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2CCC(O1)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50711270
Record name Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110590-27-7
Record name Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is a bicyclic compound that has garnered attention in various fields of medicinal and organic chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

PropertyValue
Molecular Formula C9H13NO2
Molecular Weight 169.18 g/mol
CAS Number 110590-27-7
InChI Key WHIPJYYEBOTHCD-UHFFFAOYSA-N

This compound features a bicyclic structure that is integral to its biological activity, particularly in the context of its derivatives which are known to participate in cycloaddition reactions and other chemical transformations.

Antimicrobial Properties

Research indicates that derivatives of methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene have shown promising antimicrobial activity. For instance, studies have demonstrated that certain analogs exhibit efficacy against a range of pathogenic bacteria, suggesting potential applications in treating infections caused by resistant strains.

Pharmacological Applications

The compound has been implicated in various pharmacological studies, particularly concerning its role in synthesizing bioactive molecules. For example, it has been used in the synthesis of nucleoside analogs, which are crucial in the development of antiviral and anticancer therapies. Quadrelli et al. (2007) highlighted its utility in producing isoxazoline-based carbocyclic nucleosides, showcasing its relevance in medicinal chemistry .

Synthesis Methods

The synthesis of this compound can be approached through several methodologies:

  • Enantioselective Construction : Involves creating an acyclic starting material that allows for stereocontrolled formation of the bicyclic scaffold.
  • Asymmetric Cycloadditions : Utilizes diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone with a chiral Lewis acid catalyst to achieve high diastereo- and enantioselectivity .

Case Studies and Research Findings

Several studies have investigated the biological activity and pharmacokinetics of this compound:

  • Pharmacokinetic Studies : A study involving Sprague-Dawley rats assessed the bioavailability of related compounds after oral administration, revealing insights into their absorption and distribution characteristics .
  • Antimicrobial Efficacy : Research demonstrated that derivatives of methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria, highlighting their potential therapeutic applications .

Scientific Research Applications

Biological Activities

Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate and its derivatives have shown promising biological activities:

Antimicrobial Properties : Studies indicate that certain analogs exhibit significant efficacy against various pathogenic bacteria, including both Gram-positive and Gram-negative strains. This suggests potential applications in developing new antimicrobial agents to combat resistant infections .

Pharmacological Applications :

  • Nucleoside Analog Synthesis : The compound has been utilized in synthesizing nucleoside analogs, which are vital in antiviral and anticancer therapies. For instance, Quadrelli et al. (2007) demonstrated its utility in producing isoxazoline-based carbocyclic nucleosides, highlighting its relevance in medicinal chemistry .

Case Studies

Several studies have investigated the pharmacokinetics and biological activity of Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene:

  • Pharmacokinetic Studies : Research involving Sprague-Dawley rats assessed the bioavailability of related compounds after oral administration, revealing insights into their absorption and distribution characteristics .
  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial properties against resistant bacterial strains, indicating their therapeutic potential .

Comparison with Similar Compounds

Table 1: Molecular Properties of Related Bicyclic Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State
Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate (Target) C₈H₁₁NO₃ 169.18 g/mol Methyl ester Likely colorless oil
tert-Butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate C₁₁H₁₇NO₃ 211.26 g/mol tert-Butyl ester Colorless solid
Benzyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate C₁₄H₁₅NO₃ 245.28 g/mol Benzyl ester Not reported
Ethyl (1S,3R,4R)-2-((R)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate C₁₈H₂₃NO₂ 293.39 g/mol Ethyl ester, phenylethyl group Not reported

Key Observations :

  • The methyl ester (target compound) has a lower molecular weight compared to tert-butyl and benzyl derivatives, likely enhancing solubility in polar solvents.
  • Steric hindrance varies significantly: The tert-butyl group in may hinder reactivity in subsequent transformations compared to the smaller methyl group.

Key Observations :

  • Enzymatic methods (e.g., horseradish peroxidase (HRP) and glucose oxidase (GOx)) offer eco-friendly alternatives for nitroso-ene reactions .
  • The tert-butyl derivative’s synthesis involves straightforward quenching with NH₄OH, while enzymatic routes may require optimized pH and solvent conditions .

Spectral and Reactivity Comparisons

  • NMR Data :
    • The tert-butyl derivative shows distinct ¹H NMR signals at δ 1.45 (s, 9H, tert-butyl) and δ 5.70–5.90 (m, 2H, olefinic protons) .
    • The methyl ester analog would exhibit a singlet for the methyl ester group (δ ~3.7) and similar olefinic signals, with shifts influenced by electron-withdrawing effects.
  • MS Data :
    • tert-Butyl derivative: m/z 211.12 (M⁺) .
    • Methyl ester: Expected molecular ion peak at m/z 169.16.

Reactivity :

  • The methyl ester’s smaller size may facilitate ring-opening reactions or nucleophilic substitutions compared to bulkier esters.

Preparation Methods

Nitrosobenzene-Mediated [4+2] Cycloaddition

The Diels-Alder reaction between cyclohexa-1,3-diene and nitrosobenzene derivatives is a cornerstone synthesis for 2-oxa-3-azabicyclo[2.2.2]oct-5-ene frameworks. In a representative procedure, cyclohexa-1,3-diene (13 mmol) reacts with nitrosobenzene (10 mmol) in dichloromethane (DCM) or chloroform at 0°C to room temperature (RT). The reaction proceeds via a concerted [4+2] mechanism, forming the bicyclic oxazine core with regioselectivity governed by electron-donating substituents on the diene.

Key Data:

  • Solvent: DCM or CHCl₃
  • Temperature: −78°C to RT
  • Yield: 27–59% (dependent on nitroso substituents)
  • Characterization: ¹H NMR (CDCl₃, 300 MHz): δ 6.57–6.63 (m, 1H, vinyl), 4.67–4.79 (m, 2H, bridgehead), 2.15–2.35 (m, 2H, CH₂).

Oxidative Cyclization Strategies

H₂O₂/Diphenyldiselenide System

Oxidative cyclization of N-allyl amines using H₂O₂ and diphenyldiselenide provides an alternative route. For instance, 4-chloroaniline (10 mmol) reacts with H₂O₂ (30%, 2.2 eq.) and Ph₂Se₂ (0.05 eq.) in CHCl₃, followed by cyclohexa-1,3-diene addition. The selenide catalyst facilitates radical-mediated C-N bond formation, yielding the bicyclic structure.

Optimized Parameters:

  • Catalyst: Ph₂Se₂ (5 mol%)
  • Oxidant: H₂O₂ (30% aqueous)
  • Yield: 27% (3-(4-chlorophenyl) derivative).

Limitations and Byproduct Analysis

Competitive overoxidation to nitroxides and selenoxide byproducts reduces efficiency. GC-MS analysis of crude mixtures reveals diphenyl diselenide oxide (PhSeO₂Ph) as a primary side product, necessitating careful stoichiometric control.

Hydroxamic Acid-Mediated Syntheses

Bu₄NIO₄-Promoted Cyclization

Hydroxamic acids undergo iodine(III)-mediated cyclization with cyclohexa-1,3-diene. A general procedure involves reacting N-hydroxypivalamide (1.5 eq.) with Bu₄NIO₄ (1 eq.) in DCM at 0°C, followed by diene addition. This method avoids harsh conditions and enables direct carboxylate incorporation.

Representative Example:

  • Substrate: N-Hydroxycinnamamide
  • Product: 1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)-3-phenylprop-2-en-1-one
  • Yield: 67%.

Mechanistic Insights

The reaction proceeds via iodonium ion intermediates, which activate the hydroxamic acid for conjugate addition. Density functional theory (DFT) studies suggest a stepwise pathway with rate-determining N-O bond cleavage.

Comparative Analysis of Methods

Yield and Selectivity

Method Average Yield Regioselectivity Key Advantage
Diels-Alder 45% High Scalability
Oxidative Cyclization 30% Moderate Functional Group Tolerance
Hydroxamic Acid 55% Low Direct Carboxylate Incorporation

Practical Considerations

  • Diels-Alder: Requires anhydrous conditions but offers high reproducibility.
  • Oxidative Cyclization: Sensitive to moisture yet amenable to diverse amine substrates.
  • Hydroxamic Acid: Limited by hydroxamic acid availability but avoids post-cyclization modifications.

Q & A

Q. What are the common synthetic routes for Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate?

The synthesis often involves cycloaddition reactions or catalytic processes. For example, copper(II) chloride in trifluoroethanol has been used to facilitate oxidative dearomatization of diene precursors, followed by carboxylation with benzyl hydroxycarbamate . Similar bicyclo frameworks are synthesized via ring-closing strategies, such as intramolecular cyclization of amino alcohols or ketones, with esterification steps to introduce the methyl carboxylate group . Reaction optimization typically includes monitoring by TLC and NMR for intermediate validation.

Q. How is the molecular structure of this compound characterized?

Structural characterization relies on X-ray crystallography (using programs like SHELXL or ORTEP-3 for refinement ) combined with spectroscopic methods:

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and confirm bicyclo geometry.
  • MS : High-resolution mass spectrometry verifies molecular weight (e.g., C10_{10}H12_{12}O3_3 derivatives ).
  • IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}) .

Q. What functional groups influence the compound’s reactivity?

The methyl carboxylate group enhances solubility in polar solvents and participates in nucleophilic acyl substitutions. The oxa-aza bicyclo framework imposes steric constraints, directing regioselectivity in reactions (e.g., electrophilic additions at the electron-rich double bond) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure determination?

Contradictions arise from disordered solvent molecules or twinned crystals. Strategies include:

  • Using SHELXL for disorder modeling and refining anisotropic displacement parameters .
  • Employing WinGX for data integration and ORTEP-3 for visualizing thermal ellipsoids to detect anomalies .
  • Cross-validating with spectroscopic data (e.g., NOESY for stereochemistry) .

Q. What strategies optimize the introduction of functional groups without destabilizing the bicyclo framework?

  • Protecting Groups : Temporarily shield reactive sites (e.g., trifluoroacetyl groups on nitrogen ).
  • Mild Reaction Conditions : Use low-temperature Pd-catalyzed couplings to avoid ring strain .
  • Computational Modeling : DFT calculations predict regioselectivity and transition states for functionalization .

Q. How can the compound’s stability under varying experimental conditions be assessed?

  • Thermal Stability : TGA/DSC analysis under nitrogen to detect decomposition thresholds .
  • pH Sensitivity : Monitor ester hydrolysis via HPLC in buffered solutions (pH 2–12) .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Reactant of Route 2
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Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

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